
3,4,7-trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chromen-2-one derivatives often involves photochemical reactions, one-pot synthesis methods, and the use of organocatalysts. For instance, one-shot photochemical synthesis can be employed for pyrano[2,3-c]chromen-2(3H)-ones from chromenones through intramolecular Paterno–Büchi reactions (Jindal et al., 2014). Moreover, a one-pot synthesis of heteroaryl anionic synthons, including substituted chromen-2-ones, has been reported, showcasing the versatility of synthesis methods for these compounds (Carmel Y. et al., 2018).
Molecular Structure Analysis
The crystal structure of related compounds, such as 4-hydroxy chromen-2-ones, reveals that they can crystallize in the monoclinic system with specific cell constants, indicating intra-molecular hydrogen bonding between hydroxyls and carbonyls (Manolov et al., 2008). This structural insight is crucial for understanding the molecular interactions and stability of chromen-2-ones.
Chemical Reactions and Properties
Chromen-2-ones undergo various chemical reactions, such as the intramolecular Friedel-Crafts acylation/annulation, leading to the synthesis of disubstituted chromen-4-one derivatives (Bam & Chalifoux, 2018). These reactions are pivotal for the functionalization and diversification of chromen-2-one frameworks.
科学的研究の応用
Structural Characterization and Synthesis
- Crystal Structure Analysis : The crystal structure of related compounds, such as 5,7-dihydroxy-3,6,8-trimethoxyflavone, has been elucidated to reveal molecular configurations and intramolecular hydrogen bonding patterns, which are essential for understanding the chemical and physical properties of chromen-2-one derivatives (Hui-Ping Xiong et al., 2009).
- Synthetic Approaches : Research has demonstrated various synthetic strategies to create chromen-2-one derivatives, including the use of domino reactions that allow for the efficient construction of the chromen-2-one framework with potential biological activities (Radha Bam & Wesley A. Chalifoux, 2018).
Potential Biological Activities
- Antimicrobial Activity : Some studies focus on the synthesis of chromen-2-one derivatives and their evaluation for antimicrobial properties, indicating that these compounds could serve as leads for the development of new antimicrobial agents (S. Panda et al., 2011).
- Antioxidant and Antihyperglycemic Agents : Derivatives of 3,4,7-trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one have been synthesized and evaluated for their potential as antioxidant and antihyperglycemic agents, showcasing the multifunctional therapeutic potential of these compounds (R. Kenchappa et al., 2017).
Material Science Applications
- Electrolyte Additives : The compound and its analogs have been investigated as electrolyte additives for high-voltage battery electrodes, demonstrating their utility in enhancing the efficiency and cycle life of lithium-ion batteries (Tae Jin Lee et al., 2019).
Novel Synthetic Methods
- Multi-component Synthesis : Innovative multi-component reactions have been developed for the synthesis of complex chromen-2-one derivatives, highlighting the versatility and efficiency of these synthetic approaches for generating novel compounds with potential biological and material science applications (Zhengquan Zhou et al., 2013).
特性
IUPAC Name |
3,4,7-trimethyl-5-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-8-5-12(18-7-9(2)16)14-10(3)11(4)15(17)19-13(14)6-8/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOAXRSZMIMRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,7-trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5543941.png)

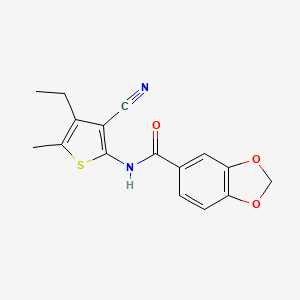
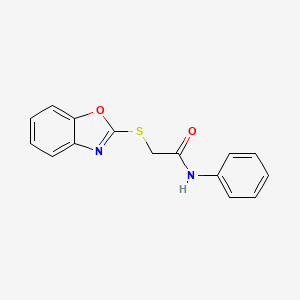
![1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5543980.png)
![(4aR*,7aS*)-1-ethyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543987.png)

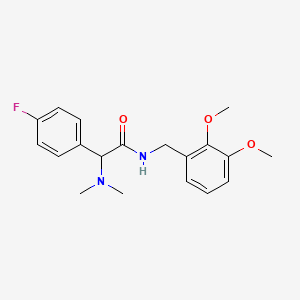
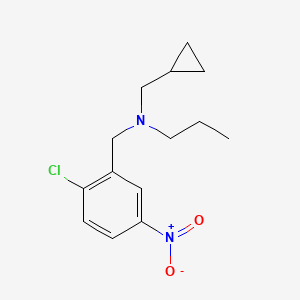

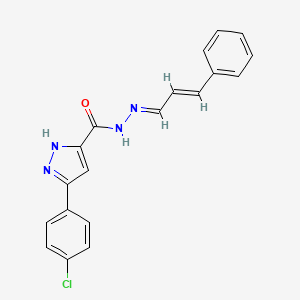
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)
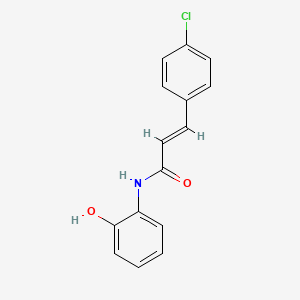
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544047.png)